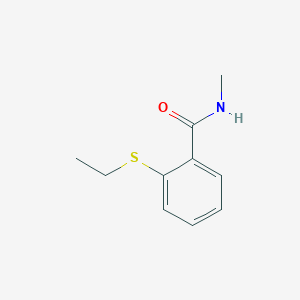![molecular formula C15H14N2O3 B14960280 4-[(5-Methylpyridin-2-yl)carbamoyl]phenyl acetate](/img/structure/B14960280.png)
4-[(5-Methylpyridin-2-yl)carbamoyl]phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(5-Methylpyridin-2-yl)carbamoyl]phenyl acetate is an organic compound with the molecular formula C15H14N2O3 and a molecular weight of 270.28 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 5-position and a carbamoyl group at the 2-position, which is further connected to a phenyl acetate moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Methylpyridin-2-yl)carbamoyl]phenyl acetate typically involves the following steps:
Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 5-methyl-2-aminopyridine with an appropriate isocyanate to form the carbamoyl intermediate.
Acetylation: The carbamoyl intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(5-Methylpyridin-2-yl)carbamoyl]phenyl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl acetate moiety.
Reduction: Reduced forms of the carbamoyl group.
Substitution: Substituted derivatives at the carbamoyl group.
Applications De Recherche Scientifique
4-[(5-Methylpyridin-2-yl)carbamoyl]phenyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 4-[(5-Methylpyridin-2-yl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(5-Methylpyridin-2-yl)carbamoyl]phenyl benzoate
- 4-[(5-Methylpyridin-2-yl)carbamoyl]phenyl propionate
Uniqueness
4-[(5-Methylpyridin-2-yl)carbamoyl]phenyl acetate is unique due to its specific substitution pattern and the presence of both a pyridine ring and a phenyl acetate moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C15H14N2O3 |
|---|---|
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
[4-[(5-methylpyridin-2-yl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C15H14N2O3/c1-10-3-8-14(16-9-10)17-15(19)12-4-6-13(7-5-12)20-11(2)18/h3-9H,1-2H3,(H,16,17,19) |
Clé InChI |
OWGVJTBTJWGUMC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Cyclohexyl-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]propan-1-one](/img/structure/B14960197.png)


![Ethyl 1-{[4-(acetyloxy)phenyl]carbonyl}piperidine-4-carboxylate](/img/structure/B14960215.png)
![2-({[4-(acetylamino)phenyl]carbonyl}amino)-N-tert-butylbenzamide](/img/structure/B14960224.png)
![4-(4-chloro-2-methylphenoxy)-N-[2-(propan-2-yl)phenyl]butanamide](/img/structure/B14960239.png)

![N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}pentanamide](/img/structure/B14960258.png)

![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-4-fluorobenzamide](/img/structure/B14960265.png)
![4-chloro-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B14960288.png)



